Technical Whitepaper: Structural and Synthetic Profiling of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate
Technical Whitepaper: Structural and Synthetic Profiling of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate
Executive Summary
Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate is a highly functionalized heterocyclic building block extensively utilized in advanced medicinal chemistry and agrochemical development (1)[1]. Characterized by a central 1,2-oxazole (isoxazole) core, it features orthogonal reactive sites—an ethyl ester and a 2-fluorobenzoyl moiety—that make it an ideal precursor for synthesizing complex biologically active molecules, including kinase inhibitors and GABA receptor modulators. This guide details its structural topology, physicochemical properties, and the mechanistic causality behind its synthesis via 1,3-dipolar cycloaddition.
Structural Elucidation & Physicochemical Profiling
Core Structural Components
The molecule is built on a trisubstituted architecture designed for optimal target binding and late-stage diversification:
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Isoxazole Core (Positions 1-5): A five-membered heteroaromatic ring containing adjacent oxygen (position 1) and nitrogen (position 2) atoms. It acts as a bioisostere for amides and esters, conferring improved metabolic stability against enzymatic cleavage (2)[2].
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C3 - Ethyl Carboxylate (-COOCH₂CH₃): Provides a versatile handle for downstream functionalization, such as saponification to the corresponding carboxylic acid followed by amide coupling (3)[3].
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C4 - 2-Fluorobenzoyl Group (-C(=O)C₆H₄F): The carbonyl bridge links the isoxazole to an ortho-fluorinated benzene ring. The fluorine atom introduces strong electron-withdrawing effects, enhances lipophilicity, and provides a "conformational lock" via steric repulsion with the carbonyl oxygen.
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C5 - Unsubstituted (-H): The presence of a proton at C5 allows for potential late-stage C-H activation if further derivatization is required.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate |
| CAS Registry Number | 338761-76-5 |
| Molecular Formula | C₁₃H₁₀FNO₄ |
| Molecular Weight | 263.22 g/mol (4)[4] |
| SMILES | O=C(C1=NOC=C1C(C2=C(F)C=CC=C2)=O)OCC (5)[5] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (N, O, F atoms) |
Mechanistic Synthesis Pathway
The most robust and field-proven method for constructing 4-aroylisoxazole-3-carboxylates is the 1,3-dipolar cycloaddition between an enaminone and an in situ-generated nitrile oxide (6)[6].
Retrosynthetic Analysis
Retrosynthetically, the isoxazole core is disconnected into a 1,3-dipole and a dipolarophile. The target molecule can be traced back to:
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Dipolarophile: 3-(Dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one (an enaminone derived from 2-fluoroacetophenone).
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1,3-Dipole: Ethyl cyanoformate N-oxide, which is transiently generated from ethyl chlorooximidoacetate via base-promoted dehydrohalogenation.
Retrosynthetic analysis of Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate.
Causality in Experimental Choices
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Why DMF-DMA? N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a highly electrophilic formylating agent that smoothly converts the methyl ketone of 2-fluoroacetophenone into an enaminone without requiring harsh basic conditions, preventing undesired aldol condensations.
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In situ Dipole Generation: Nitrile oxides are highly reactive and prone to dimerization (forming inactive furoxans). Generating ethyl cyanoformate N-oxide in situ by the slow, dropwise addition of triethylamine (Et₃N) at low temperatures (0°C) ensures the dipole reacts immediately with the enaminone, suppressing the dimerization side-reaction (7)[7].
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Regioselectivity: The cycloaddition is inherently regioselective. The oxygen atom of the nitrile oxide attacks the highly polarized β-carbon of the enaminone, followed by cyclization and elimination of dimethylamine to yield the fully aromatized isoxazole (2)[2].
Experimental Protocols: Self-Validating Workflow
The following step-by-step methodology ensures high yield and purity. Every step includes a self-validating checkpoint to confirm reaction progression.
Protocol A: Synthesis of the Enaminone Intermediate
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Reagent Mixing: In a 100 mL round-bottom flask, dissolve 1-(2-fluorophenyl)ethan-1-one (10 mmol) in 15 mL of neat N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
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Reflux: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 12 hours.
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Validation Check: TLC (Hexane/EtOAc 7:3) should indicate complete consumption of the starting ketone (visualized under UV 254 nm).
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Concentration: Remove excess DMF-DMA under reduced pressure to yield 3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one as a crude solid/oil. Use directly in the next step without further purification.
Protocol B: 1,3-Dipolar Cycloaddition
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Preparation: Dissolve the crude enaminone (10 mmol) and ethyl chlorooximidoacetate (12 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
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Base Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve triethylamine (15 mmol) in 10 mL of THF and add dropwise over 30 minutes.
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Mechanistic Note: Slow addition is critical to maintain a low steady-state concentration of the nitrile oxide, maximizing the yield of the cross-cycloaddition product.
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Cyclization: Allow the reaction to warm to room temperature and stir for 8 hours. The elimination of dimethylamine drives the aromatization of the isoxazole ring.
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Workup: Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography (eluent: Hexane/EtOAc gradient) to isolate the pure Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate.
Step-by-step experimental workflow for the 1,3-dipolar cycloaddition synthesis.
Pharmacological & Synthetic Utility
In drug development, the isoxazole ring serves as a critical structural motif. It acts as an amide bioisostere, resisting enzymatic hydrolysis while maintaining similar hydrogen-bonding geometry. The specific inclusion of the 2-fluorobenzoyl group at position 4 provides a unique conformational lock; the steric and electrostatic repulsion between the fluorine atom and the carbonyl oxygen restricts bond rotation, often forcing the molecule into a bioactive conformation that enhances target affinity. Furthermore, the C3-ethyl ester is a prime candidate for saponification and subsequent amide coupling, allowing medicinal chemists to rapidly generate libraries of targeted therapeutics.
References
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[4] Title: CAS: 338761-76-5 | CymitQuimica, Source: cymitquimica.com, URL:
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[1] Title: ETHYL 4-(2-FLUOROBENZOYL)-3-ISOXAZOLECARBOXYLATE — Chemical Substance Information, Source: nextsds.com, URL:
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[5] Title: 338408-83-6 | Ethyl 4-(4-bromobenzoyl)isoxazole-3 ... - BLDpharm, Source: bldpharm.com, URL:
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[3] Title: Construction of Isoxazole ring: An Overview, Source: nanobioletters.com, URL:
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[2] Title: Construction of Isoxazole ring: An Overview - ResearchGate, Source: researchgate.net, URL:
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[6] Title: 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole | 325744-41-0 | Benchchem, Source: benchchem.com, URL:
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[7] Title: Synthesis and reactions of cyclopropenones - SciSpace, Source: scispace.com, URL:
Sources
- 1. nextsds.com [nextsds.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. CAS: 338761-76-5 | CymitQuimica [cymitquimica.com]
- 5. 338408-83-6|Ethyl 4-(4-bromobenzoyl)isoxazole-3-carboxylate|BLDpharm [bldpharm.com]
- 6. 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole | 325744-41-0 | Benchchem [benchchem.com]
- 7. scispace.com [scispace.com]
(Note: A representative 2D structure is shown. Actual 3D conformation may vary.)